molecular formula C19H23Cl2N5OS B608875 MC2050 HCl CAS No. 1301757-19-6

MC2050 HCl

Cat. No.: B608875
CAS No.: 1301757-19-6
M. Wt: 440.387
InChI Key: LGUFWJGLDSDLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC2050 is a potent PARP-1 inhibitor. The IC50 for inhibition of PARP-1 activity is 119 nM, compared to 1.8 μM for PARP-2. MC2050 inhibits apoptosis and blocks poly ADP-ribosylation of histone H1 in hydrogen peroxide treated SH-SY5Y neuroblastoma cells.

Scientific Research Applications

Solubility and Phase Behavior

  • Solubility in Different Conditions : MC2050 HCl, as a dihydrochloride salt, demonstrates variable solubility in aqueous solutions at different pH levels. The solubility is higher in acidic solutions due to the formation of protonated species and lower in alkaline conditions. The presence of chloride ions also affects its solubility. This study provides a comprehensive understanding of the solubility behavior of this compound, which is crucial for its formulation and application in various pH environments (Wang, Burrell & Lambert, 2002).

Analytical Techniques

  • Chromatographic Purification : this compound can be analyzed using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), a technique noted for its high precision and accuracy. This method is vital for analyzing stable and radiogenic isotopes in geological samples, demonstrating the application of this compound in geochemical analysis (Li & Han, 2021).

  • Spectroscopic Analysis : The development of spectroscopic methods for simultaneous analysis of compounds, including this compound, is significant in pharmaceutical quality control. This approach provides a reliable and robust method for characterizing drug mixtures in dosage forms, showcasing the importance of this compound in pharmaceutical analysis (Abbas et al., 2017).

Environmental Applications

  • Soil Remediation : The solubility-enhanced electrokinetic movement of hexachlorobenzene in sediments, using agents like this compound, demonstrates its potential in environmental remediation. This research highlights the effectiveness of different solubilizing agents in enhancing contaminant removal from soils, indicating the environmental significance of this compound (Wan et al., 2009).

Pharmaceutical Research

  • Liposomal Drug Delivery : The surface modification of liposomes with drugs like this compound and their in vitro assessment in cancer cell-lines like MCF-7 indicates the potential of this compound in targeted drug delivery. This study highlights the role of this compound in enhancing the efficacy and reducing the toxicity of chemotherapeutic agents (Gandhi et al., 2016).

Properties

CAS No.

1301757-19-6

Molecular Formula

C19H23Cl2N5OS

Molecular Weight

440.387

IUPAC Name

2-[2-(4-(2-pyridyl)-1-piperazinyl)ethylsulfanyl]-3H-quinazolin-4-one dihydrochloride

InChI

InChI=1S/C19H21N5OS.2ClH/c25-18-15-5-1-2-6-16(15)21-19(22-18)26-14-13-23-9-11-24(12-10-23)17-7-3-4-8-20-17;;/h1-8H,9-14H2,(H,21,22,25);2*1H

InChI Key

LGUFWJGLDSDLAW-UHFFFAOYSA-N

SMILES

O=C1NC(SCCN2CCN(C3=NC=CC=C3)CC2)=NC4=C1C=CC=C4.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MC2050 HCl;  MC2050 hydrochloride;  MC2050;  MC-2050;  MC 2050; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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